molecular formula C13H24N2O4 B2369660 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid CAS No. 1353959-78-0

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid

Cat. No. B2369660
CAS RN: 1353959-78-0
M. Wt: 272.345
InChI Key: NRPFNGSXUGUQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid” is a type of organic compound known as an alpha amino acid amide . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has a CAS Number of 194154-91-1 and a molecular weight of 229.28 .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to its stereochemistry and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in drug discovery .

Scientific Research Applications

1. Divergent Synthesis Applications

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid is utilized in divergent synthesis applications. For instance, Rossi et al. (2007) demonstrated its use in the divergent and solvent-dependent synthesis of various compounds, such as 5,6-dihydro-4H-pyridazines and 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. These findings indicate the compound's versatility in organic synthesis (Rossi et al., 2007).

2. Synthesis of Amino Acid Analogues

The compound is instrumental in synthesizing amino acid analogues. Yu-huan (2009) used it to create 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing its application in producing complex amino acid derivatives (Wang Yu-huan, 2009).

3. Peptide Synthesis and Analysis

In peptide synthesis and analysis, the compound is used for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) developed a method for its determination in peptide derivatives, emphasizing its role in peptide chemistry and analysis (Ehrlich-Rogozinski, 1974).

4. Role in Catalysis and Reaction Mechanisms

This compound is also pivotal in understanding reaction mechanisms and catalysis. Baš et al. (2001) explored its reactions with various nucleophiles, revealing insights into reaction pathways and product formation in organic chemistry (Baš et al., 2001).

5. Polymer Synthesis and Properties

Gao, Sanda, and Masuda (2003) utilized this compound in the synthesis and polymerization of novel amino acid-derived acetylene monomers, demonstrating its application in polymer chemistry and the study of polymer properties (Gao, Sanda, & Masuda, 2003).

Safety and Hazards

The compound is classified as having acute toxicity (oral), and it is harmful if swallowed . It can cause skin irritation and may cause an allergic skin reaction . It is also harmful to aquatic life .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold in medicinal chemistry . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPFNGSXUGUQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.